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molecular formula C14H21N3 B1466068 4-(4-Cyclobutylpiperazin-1-yl)aniline CAS No. 1030627-14-5

4-(4-Cyclobutylpiperazin-1-yl)aniline

Cat. No. B1466068
M. Wt: 231.34 g/mol
InChI Key: KBFWMFUNFCMWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977352B2

Procedure details

To a 250-mL round bottom flasked is added 10% Pd/C (100 mg). The flask was sealed with a septum, and flushed with a slow stream of N2. 1-Cyclobutyl-4-(4-nitrophenyl)piperazine (1 g, 3.83 mmol) was dissolved in EtOH (30 mL) and transferred via syringe into the flask. The flask is again flushed with N2 and then it is fitted with a balloon of hydrogen. An outlet needle is inserted through the septum and the flask is flushed with hydrogen before the outlet needle is removed. The resulting slurry is stirred vigorously under the H2 atmosphere at rt. After 24 h the yellow color of the solution dissipates and the hydrogen balloon is removed. The flask is flushed with nitrogen, DCM (10 mL) is added to the reaction mixture, and the resulting slurry is stirred at rt for 1.5 h. The reaction is filtered through a filtration tube packed with a short column of Celite, the Celite washed with DCM (2×20 mL), and the combined filtrate evaporated to dryness on a rotary evaporator. The product is air dried for 48 h and then dried under vacuum for 2 h to provide crude 4-(4-cyclobutylpiperazin-1-yl)aniline (0.87 g, 98% recovery, 100% purity as determined by LC/MS analysis @ UV 254 nm detection). The crude product was used in the next step without further purification. LCMS-ESI (m/z): calcd for C14H21N3, 231; [M+H]+ found, 232.
Name
1-Cyclobutyl-4-(4-nitrophenyl)piperazine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:5]2[CH2:10][CH2:9][N:8]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=3)[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1>CCO.[Pd]>[CH:1]1([N:5]2[CH2:10][CH2:9][N:8]([C:11]3[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=3)[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
1-Cyclobutyl-4-(4-nitrophenyl)piperazine
Quantity
1 g
Type
reactant
Smiles
C1(CCC1)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry is stirred vigorously under the H2 atmosphere at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed with a septum
CUSTOM
Type
CUSTOM
Details
flushed with a slow stream of N2
CUSTOM
Type
CUSTOM
Details
transferred via syringe into the flask
CUSTOM
Type
CUSTOM
Details
The flask is again flushed with N2
CUSTOM
Type
CUSTOM
Details
it is fitted with a balloon of hydrogen
CUSTOM
Type
CUSTOM
Details
An outlet needle is inserted through the septum
CUSTOM
Type
CUSTOM
Details
the flask is flushed with hydrogen before the outlet needle
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
the hydrogen balloon is removed
CUSTOM
Type
CUSTOM
Details
The flask is flushed with nitrogen, DCM (10 mL)
ADDITION
Type
ADDITION
Details
is added to the reaction mixture
STIRRING
Type
STIRRING
Details
the resulting slurry is stirred at rt for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The reaction is filtered through a filtration tube
WASH
Type
WASH
Details
the Celite washed with DCM (2×20 mL)
CUSTOM
Type
CUSTOM
Details
the combined filtrate evaporated to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCC1)N1CCN(CC1)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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